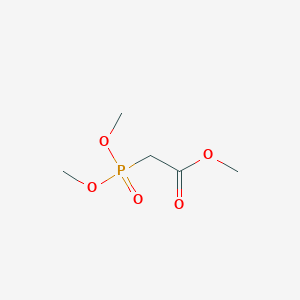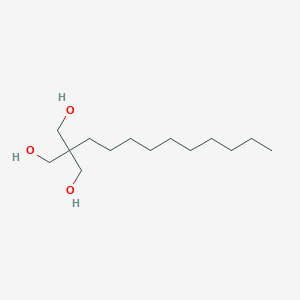
Benzoylnorecgonine hydrochloride
Overview
Description
Benzoylnorecgonine hydrochloride: is a major metabolite of cocaine. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases. This compound is pharmacologically inactive and is excreted in the urine of cocaine users . It is often used in toxicology screening to confirm cocaine abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylnorecgonine hydrochloride can be synthesized by boiling cocaine freebase in water . The hydrolysis reaction is catalyzed by carboxylesterases, which convert cocaine into benzoylnorecgonine .
Industrial Production Methods: The industrial production of this compound involves the extraction of cocaine from the Erythroxylon coca plant, followed by its hydrolysis to produce benzoylnorecgonine. This process is typically carried out in controlled laboratory conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Benzoylnorecgonine hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction where cocaine is hydrolyzed to form benzoylnorecgonine.
Esterification: Benzoylnorecgonine can undergo esterification reactions to form various esters.
Common Reagents and Conditions:
Hydrolysis: Water and carboxylesterases are the primary reagents used in the hydrolysis of cocaine to benzoylnorecgonine.
Esterification: Reagents such as alcohols and acids are used in esterification reactions.
Major Products:
Scientific Research Applications
Benzoylnorecgonine hydrochloride has several scientific research applications, including:
Mechanism of Action
Benzoylnorecgonine hydrochloride is pharmacologically inactive and does not exert any significant effects on the body. It is formed by the hydrolysis of cocaine in the liver and is subsequently excreted in the urine . The compound does not interact with any molecular targets or pathways, as it is simply a metabolite of cocaine .
Comparison with Similar Compounds
Ecgonine Methyl Ester: Another major metabolite of cocaine, formed by the hydrolysis of cocaine.
Cocaethylene: A toxic metabolite formed when cocaine is consumed with alcohol.
Norcocaine: A minor metabolite of cocaine with pharmacological activity.
Uniqueness: Benzoylnorecgonine hydrochloride is unique in that it is the primary metabolite of cocaine and is pharmacologically inactive. This makes it an ideal marker for confirming cocaine abuse in toxicology screenings .
Properties
IUPAC Name |
(1R)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVXULYEWYGPGU-FFZUUTFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(C([C@@H]1N2)C(=O)O)OC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975829 | |
| Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60426-41-7 | |
| Record name | 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-, hydrochloride, (1R-(exo,exo))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060426417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)


